2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Description
2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic small molecule featuring a quinolinone core substituted with a cyano group at position 3, a 4-methoxyphenyl group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain terminates in a 4-fluorophenyl group.
Properties
IUPAC Name |
2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-27(2)12-21-25(22(32)13-27)24(16-4-10-19(34-3)11-5-16)20(14-29)26(31-21)35-15-23(33)30-18-8-6-17(28)7-9-18/h4-11H,12-13,15H2,1-3H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMOXARQNKDYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C#N)C4=CC=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinoline core with various substituents that contribute to its biological activity. The presence of a cyano group, methoxy phenyl group, and a fluorophenyl acetamide moiety are significant in determining its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties . For instance, derivatives of quinoline have shown effectiveness against various bacterial strains. The compound may also possess similar activity due to its structural resemblance to known antimicrobial agents .
Anticancer Properties
Compounds derived from the quinoline family have been extensively studied for their anticancer potential . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, although specific data on IC50 values and mechanisms is still required .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Interaction with DNA : Some quinoline derivatives intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Cell Signaling Pathways : The compound may affect signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
These studies highlight the diverse biological activities associated with compounds structurally related to 2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in tumor cells through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study :
A study demonstrated that a related quinoline derivative displayed IC50 values in the low micromolar range against breast cancer cell lines, suggesting that modifications to the structure of 2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide could enhance its anticancer efficacy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains and fungi. The presence of the sulfanyl group may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
Data Table: Antimicrobial Activity
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound’s structural analogs differ primarily in substituents on the quinolinone core and acetamide side chain. Key examples include:
Table 1: Structural and Molecular Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
